tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate

Description

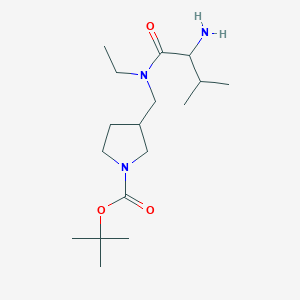

Chemical Structure and Nomenclature The compound tert-butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate is a nitrogen-containing heterocyclic molecule featuring:

- A pyrrolidine ring (5-membered saturated amine ring) substituted at the 3-position with a functionalized methyl group.

- A tert-butyl carbamate (Boc) protecting group at the 1-position of the pyrrolidine.

- A branched alkylamide side chain containing an (S)-configured α-amino group, an ethyl substituent, and a 3-methylbutanamide motif.

Synonyms and Identification Synonyms include:

- 3-[((S)-2-Amino-3-methylbutyryl)ethylamino]pyrrolidine-1-carboxylic acid tert-butyl ester

- AKOS027386927, AM97314, KB-28973 .

This compound is structurally tailored for applications in medicinal chemistry, particularly as an intermediate in peptide or protease inhibitor synthesis, leveraging its Boc-protected amine and chiral amino acid-like side chain.

Properties

Molecular Formula |

C17H33N3O3 |

|---|---|

Molecular Weight |

327.5 g/mol |

IUPAC Name |

tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H33N3O3/c1-7-19(15(21)14(18)12(2)3)10-13-8-9-20(11-13)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3 |

InChI Key |

FMYJTGUXBQSUGR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available reagents. One common approach involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by coupling reactions to form the desired amide bonds. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and carboxylate groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs and their differentiating features are summarized below:

Key Observations :

Analog-Specific Approaches :

Pyridinyl Ether Derivative : Synthesized via nucleophilic substitution using cesium carbonate in MeCN/DMSO, highlighting the reactivity of pyrrolidine’s methylene groups.

Peptide-Backed Analog : Employed carbodiimide-mediated coupling (EDC/HOBt), typical for amide bond formation in peptide derivatives.

Carbamoyl Derivative : Likely synthesized via direct carbamoylation of pyrrolidine.

Contrasts :

- The target compound’s aminoethylamide side chain may require sequential protection/deprotection steps to preserve stereochemistry, unlike pyridinyl or carbamoyl analogs .

Physicochemical and Spectroscopic Properties

Target Compound :

Data gaps exist in the provided evidence, but inferences can be made:

- Solubility: Likely polar due to the amino and amide groups, contrasting with more lipophilic pyridinyl or azetidine analogs.

- Spectroscopy: Expected ¹H NMR signals for Boc (δ ~1.4 ppm, singlet), pyrrolidine protons (δ 1.8–3.5 ppm), and aminoethylamide side chain (δ 0.8–3.2 ppm) .

Biological Activity

tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate is a chiral compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a tert-butyl group, contribute to its biological activities, particularly in neuropharmacology and oxidative stress modulation.

Chemical Structure and Properties

The compound has the following molecular formula:

This structure contributes to its lipophilicity, enhancing its solubility and bioavailability in biological systems. The presence of the amino acid derivative is crucial for its interaction with various biological targets.

Biological Activity Overview

1. Antioxidant Properties

Research indicates that this compound exhibits properties as a reactive oxygen species (ROS) scavenger. This activity is vital for mitigating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer.

2. Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing synaptic transmission. Its binding affinity to specific receptors could provide therapeutic benefits in treating conditions such as anxiety and depression.

3. Modulation of Immune Responses

The compound's structural characteristics allow it to interact with immune checkpoints, similar to PD-1/PD-L1 inhibitors. This interaction could enhance T-cell responses against tumors, making it a candidate for cancer immunotherapy .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced neuronal apoptosis and improved cell viability compared to control groups.

Case Study 2: Cancer Immunotherapy Potential

In another investigation, the compound's ability to modulate immune responses was assessed in vitro using mouse splenocytes. The results demonstrated an increase in T-cell activation markers when treated with the compound, suggesting its potential role in enhancing anti-tumor immunity .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| (R)-tert-Butyl 3-(aminomethyl)-pyrrolidine-1-carboxylate | C11H22N2O2 | Neurotransmitter modulation |

| (S)-tert-Butyl 3-(aminomethyl)-pyrrolidine-1-carboxylate | C16H31N3O | Antioxidant properties |

| (S)-3-[((S)-2-Amino-N-isopropyl-3-methylbutanamido)] | C17H33N3O3 | Immune checkpoint inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.